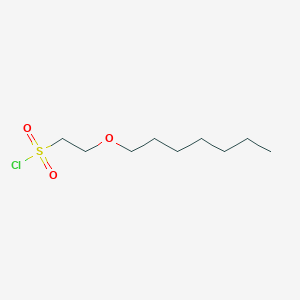
2-(Heptyloxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Heptyloxy)ethane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H19ClO3S It is a sulfonyl chloride derivative, characterized by the presence of a heptyloxy group attached to an ethane backbone, which is further connected to a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Heptyloxy)ethane-1-sulfonyl chloride typically involves the reaction of heptyl alcohol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Anhydrous solvents like dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Heptyloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols.
Solvents: Polar aprotic solvents like acetonitrile or dimethylformamide.
Catalysts: Bases like triethylamine or pyridine.
Major Products:
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonamides: Formed by reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(Heptyloxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the modification of polymers and surfaces to impart specific properties.
Biochemistry: Employed in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 2-(Heptyloxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonate esters or amides, depending on the nucleophile. The molecular targets and pathways involved include:
Nucleophilic Attack: The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.
Formation of Intermediates: The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group instead of a heptyloxy group.
Ethanesulfonyl Chloride: Similar structure but lacks the heptyloxy group.
Tosyl Chloride: Contains a toluene group instead of a heptyloxy group.
Uniqueness: 2-(Heptyloxy)ethane-1-sulfonyl chloride is unique due to the presence of the heptyloxy group, which imparts specific hydrophobic properties and influences its reactivity and solubility compared to other sulfonyl chlorides.
Eigenschaften
Molekularformel |
C9H19ClO3S |
|---|---|
Molekulargewicht |
242.76 g/mol |
IUPAC-Name |
2-heptoxyethanesulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-2-3-4-5-6-7-13-8-9-14(10,11)12/h2-9H2,1H3 |
InChI-Schlüssel |
FVAOUYVFIFKUGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)





![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)




